BRK inhibitor P21d hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRK inhibitor P21d hydrochloride involves multiple steps, starting with the preparation of imidazo[1,2-a]pyrazin-8-amines. The synthetic route typically includes the formation of the imidazo[1,2-a]pyrazine core, followed by functionalization at specific positions to introduce various substituents .
Industrial Production Methods
Industrial production of this compound is achieved through custom synthesis services offered by specialized chemical companies. These companies utilize optimized synthetic routes and reaction conditions to produce the compound in large quantities while ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
BRK inhibitor P21d hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents at specific positions on the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
Scientific Research Applications
BRK inhibitor P21d hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of BRK and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate the role of BRK in cell proliferation, survival, and migration.
Medicine: Utilized in preclinical studies to evaluate the efficacy of BRK inhibitors in treating breast cancer and other BRK-positive cancers.
Industry: Applied in the development of new therapeutic agents targeting BRK for potential clinical use
Mechanism of Action
BRK inhibitor P21d hydrochloride exerts its effects by selectively inhibiting the kinase activity of BRK. This inhibition disrupts the downstream signaling pathways mediated by BRK, leading to reduced cell proliferation, survival, and migration in BRK-positive cancer cells. The compound specifically targets the active site of BRK, preventing its phosphorylation and subsequent activation of downstream effectors .
Comparison with Similar Compounds
Similar Compounds
XMU-MP-2: Another potent BRK inhibitor with similar efficacy in inhibiting BRK kinase activity.
P21d hydrochloride: A selective BRK inhibitor with high selectivity over other kinases like Aurora B and Lck
Uniqueness
BRK inhibitor P21d hydrochloride stands out due to its high potency and selectivity for BRK over other kinases. Its ability to effectively inhibit BRK and p-SAM68 makes it a valuable tool for studying BRK-related pathways and developing new therapeutic agents .
Properties
IUPAC Name |
[4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-3-fluorophenyl]-morpholin-4-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2.ClH/c24-17-9-15(23(32)30-5-7-33-8-6-30)3-4-18(17)28-21-22-25-12-20(16-10-26-27-11-16)31(22)13-19(29-21)14-1-2-14;/h3-4,9-14H,1-2,5-8H2,(H,26,27)(H,28,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHGHKMCIUENCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=CN=C3C(=N2)NC4=C(C=C(C=C4)C(=O)N5CCOCC5)F)C6=CNN=C6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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